molecular formula C15H23N5 B8496087 4-Methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbonitrile

4-Methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbonitrile

Cat. No. B8496087
M. Wt: 273.38 g/mol
InChI Key: UQLNKOSLNULWAO-UHFFFAOYSA-N
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Patent
US09006432B2

Procedure details

In a 100 L glass-lined reactor, a solution of (E)-2-[(dimethylamino)methylene]-3-oxobutanenitrile in ethanol/2-propanol (4.48 kg, 32.43 mol in 8.81 kg of ethanol/2-propanol) was added at 20-25° C. to a stirring solution of N-[3-(N-methyl-4-piperidinyl)-1-propyl]guanidine in ethanol/2-propanol (5.41 kg, 27.28 mol in 28.35 kg of ethanol/2-propanol). The resultant mixture was heated for 1.5 h at reflux, followed by an additional charge of (E)-2-[(dimethylamino)methylene]-3-oxobutanenitrile in ethanol/2-propanol (2.02 kg, 14.57 mol in 3.96 kg of ethanol/2-propanol). The resultant mixture was stirred and cooled to 70-75° C. and then potassium carbonate (7.50 kg, 54.26 mol) was added. The resultant mixture was heated to reflux until the reaction was deemed complete by HPLC. When the reaction was deemed complete, about 35-40 L of solvent was removed via atmospheric distillation. The heating was discontinued and purified water (80.00 kg) was added to the resultant suspension, which was then cooled to 20-25° C. and stirred for about 1 h. The resultant suspension was then further cooled to 0-5° C. and aged for 30 min. The solid was filtered, washed with purified water (40.00 kg) and dried at 75-80° C. under vacuum to yield the title compound.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.48 kg
Type
reactant
Reaction Step Two
Name
N-[3-(N-methyl-4-piperidinyl)-1-propyl]guanidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.41 kg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.02 kg
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7.5 kg
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[N:2](/[CH:4]=[C:5](/[C:8](=O)[CH3:9])\[C:6]#N)C.C(O)C.CC(O)C.[CH3:18][N:19]1[CH2:24][CH2:23][CH:22]([CH2:25][CH2:26][CH2:27][NH:28][C:29]([NH2:31])=[NH:30])[CH2:21][CH2:20]1.C(=O)([O-])[O-].[K+].[K+]>>[CH3:9][C:8]1[C:5]([C:4]#[N:2])=[CH:6][N:31]=[C:29]([NH:28][CH2:27][CH2:26][CH2:25][CH:22]2[CH2:21][CH2:20][N:19]([CH3:18])[CH2:24][CH2:23]2)[N:30]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)\C=C(/C#N)\C(C)=O
Name
Quantity
4.48 kg
Type
reactant
Smiles
C(C)O.CC(C)O
Name
N-[3-(N-methyl-4-piperidinyl)-1-propyl]guanidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)CCCNC(=N)N
Name
Quantity
5.41 kg
Type
reactant
Smiles
C(C)O.CC(C)O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)\C=C(/C#N)\C(C)=O
Name
Quantity
2.02 kg
Type
reactant
Smiles
C(C)O.CC(C)O
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
7.5 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for about 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the reaction
CUSTOM
Type
CUSTOM
Details
about 35-40 L of solvent was removed via atmospheric distillation
CUSTOM
Type
CUSTOM
Details
purified water (80.00 kg)
ADDITION
Type
ADDITION
Details
was added to the resultant suspension, which
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 20-25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resultant suspension was then further cooled to 0-5° C. and aged for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with purified water (40.00 kg)
CUSTOM
Type
CUSTOM
Details
dried at 75-80° C. under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NC(=NC=C1C#N)NCCCC1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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